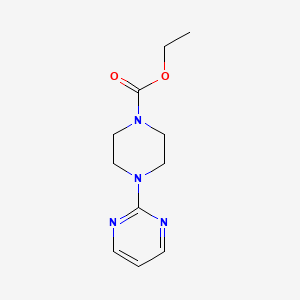

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-pyrimidin-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-2-17-11(16)15-8-6-14(7-9-15)10-12-4-3-5-13-10/h3-5H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNBCBKGSZGMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

In a representative procedure, piperazine (10 mmol) is reacted with 2-chloropyrimidine (10 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C for 12–24 hours. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which enhances susceptibility to nucleophilic attack. Triethylamine (1.1 equivalents) is often added to scavenge HCl generated during the reaction, preventing protonation of the piperazine and ensuring sustained nucleophilicity.

Yield Considerations :

- Monosubstitution is favored by using a 1:1 molar ratio of piperazine to 2-chloropyrimidine. Excess piperazine may lead to disubstituted byproducts.

- Purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) typically yields 70–85% of the desired product.

Acylation with Ethyl Chloroformate

The secondary amine in 1-(pyrimidin-2-yl)piperazine is acylated with ethyl chloroformate to introduce the ethyl carboxylate group. This step requires careful control to avoid over-acylation or diastereomer formation.

Protocol for Selective Monoacylation

A solution of 1-(pyrimidin-2-yl)piperazine (1 mmol) in dichloromethane (DCM) is cooled to 0°C under inert atmosphere. Ethyl chloroformate (1.1 mmol) is added dropwise, followed by triethylamine (1.2 mmol) to neutralize HCl. The reaction is stirred at 0–25°C for 2–4 hours, with progress monitored by thin-layer chromatography (TLC).

Key Parameters :

- Solvent : Dichloromethane or toluene ensures optimal solubility and minimizes side reactions.

- Temperature : Maintaining temperatures below 25°C prevents thermal degradation of the acylating agent.

- Workup : The crude product is washed with aqueous HCl (1 M) to remove unreacted amines, followed by sodium bicarbonate to eliminate residual acid. Final purification via recrystallization from ethanol affords the target compound in 75–90% yield.

Alternative Synthetic Routes

Coupling Reagent-Mediated Esterification

In cases where ethyl chloroformate is unavailable, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) can facilitate esterification. A mixture of 1-(pyrimidin-2-yl)piperazine (1 mmol), ethyl hydrogen carbonate (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) in DMF is stirred at room temperature for 12 hours. This method yields 65–78% of the product but requires additional purification steps due to reagent byproducts.

Industrial-Scale Synthesis

A patented industrial process highlights the use of propionic acid derivatives for acylation under apolar solvents. While optimized for propionamide derivatives, adapting this protocol with ethyl chloroformate in toluene at 20–25°C enables scalable production (≥1 kg batches) with >90% purity after crystallization.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, J = 7.1 Hz, CH2CH3), 3.05–3.15 (m, 4H, piperazine-H), 3.60–3.70 (m, 4H, piperazine-H), 4.12 (q, 2H, J = 7.1 Hz, OCH2CH3), 6.55 (t, 1H, J = 4.8 Hz, pyrimidine-H), 8.30 (d, 2H, J = 4.8 Hz, pyrimidine-H).

- IR (cm⁻¹) : 1705 (C=O stretch), 1250 (C-O ester), 1550 (aromatic C=N).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) typically shows ≥98% purity for industrially synthesized batches.

Optimization and Challenges

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions often require a base like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Research indicates that Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its interaction with various neurotransmitter systems suggests it may help mitigate oxidative stress and inflammation in neuronal cells.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory diseases.

Cardioprotective Properties

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate has been investigated for its cardioprotective effects. Preclinical studies reveal that it may protect cardiac tissues from ischemic damage, potentially improving outcomes after myocardial infarction.

Anti-diabetic Activity

Recent findings suggest that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, indicating its potential as an adjunct therapy for diabetes management.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate and its biological activity is critical for optimizing its pharmacological properties. SAR studies have identified key modifications that enhance its efficacy:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrimidine ring | Increased binding affinity to target receptors |

| Variation in piperazine substituents | Altered solubility and bioavailability |

| Introduction of additional functional groups | Enhanced interaction with specific enzymes |

These modifications provide insights into how structural changes can lead to improved therapeutic profiles.

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate, researchers found that the compound significantly reduced neuronal cell death in models of oxidative stress. The study utilized primary neuronal cultures exposed to hydrogen peroxide, demonstrating a dose-dependent protective effect .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS) .

Case Study 3: Cardioprotection

In animal models of cardiac ischemia-reperfusion injury, treatment with Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate resulted in reduced infarct size and improved cardiac function post-injury. The compound's ability to modulate oxidative stress was highlighted as a key mechanism behind these effects .

Mecanismo De Acción

The mechanism of action of Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities between ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate and selected analogs:

Key Observations :

- Carboxylate Group : Ethyl esters (e.g., 265.27 g/mol) generally exhibit lower molecular weight and higher solubility in polar solvents compared to tert-butyl analogs (e.g., 327.80 g/mol), which offer enhanced metabolic stability due to steric hindrance .

- Pyrimidine Modifications : Chlorine or bromine substituents (e.g., 5-chloro or 5-bromo) increase molecular weight and influence electronic properties, enhancing binding to targets like CYP121A1 .

Antimycobacterial Activity

- Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate derivatives, such as compound XVIII (ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate), exhibit 94% inhibition of Mycobacterium tuberculosis growth but show cytotoxicity (SI < 1) .

- In contrast, tert-butyl analogs like 25 (tert-butyl 4-(4-(2-(5-bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)piperazine-1-carboxylate) target CYP121A1, a critical enzyme for mycobacterial survival, with potent inhibitory activity (IC₅₀ values in µM range) .

Enzyme and Receptor Targeting

- 5-HT2C Receptor Agonists : tert-Butyl 4-(5-((3-fluorobenzyl)oxy)pyrimidin-2-yl)piperazine-1-carboxylate (pre-9b ) shows selective agonism, confirmed by NMR and LC-MS data, highlighting the role of fluorinated substituents in enhancing receptor specificity .

- Anticancer Agents : Derivatives like (E)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide (5h ) exhibit pro-apoptotic activity against leukemia cells, leveraging the pyrimidine-piperazine core for kinase inhibition .

Actividad Biológica

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with detailed research findings and data tables.

Chemical Structure and Properties

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate features a piperazine ring substituted with a pyrimidine moiety and an ethyl carboxylate group. This unique structure contributes to its pharmacological properties, allowing it to interact with various biological targets.

Biological Activity Overview

The compound has been investigated for several biological activities:

The biological activity of Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate is attributed to its interaction with various molecular targets:

- Kinase Inhibition: Compounds containing the piperazine moiety often inhibit kinases involved in cell signaling pathways. Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate may bind to these targets in a kinase-inactive conformation, disrupting normal cellular functions .

- Sterol Biosynthesis Inhibition: It has been suggested that this compound can interfere with sterol demethylation in Leishmania species, inhibiting enzymes such as CYP51 and CYP5122A1. This action can lead to impaired growth of the parasite .

- Apoptosis Induction: In cancer cells, the compound may activate apoptotic pathways, leading to increased caspase levels and cell cycle arrest .

Table: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that the compound significantly inhibited cell proliferation compared to control treatments. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Pharmacokinetics

The pharmacokinetic profile of Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties due to the piperazine moiety. Preliminary studies indicate adequate oral bioavailability and metabolic stability, enhancing its potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with piperazine intermediates. Key steps include:

- Nucleophilic substitution : Reacting 2-chloropyrimidine with piperazine under reflux in a polar aprotic solvent (e.g., DMF) to form the piperazine-pyrimidine core.

- Esterification : Introducing the ethyl carboxylate group via reaction with ethyl chloroformate in the presence of a base like triethylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity (>95%). Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) to minimize by-products like unreacted intermediates or dimerization .

Q. How can the structural integrity of Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm proton environments (e.g., piperazine N–CH₂ at δ 3.4–3.6 ppm, pyrimidine aromatic protons at δ 8.2–8.5 ppm) and carbon assignments (e.g., carbonyl C=O at ~165 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~279).

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetonitrile) and analyze using SHELX software for refinement .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., kinase inhibition):

- Kinase inhibition screening : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., JAK2, EGFR) at 1–10 µM compound concentration.

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Solubility and stability : Perform HPLC-UV under physiological pH (7.4) to assess degradation over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate for kinase inhibition?

- Methodological Answer :

- Core modifications : Replace pyrimidine with pyrazolo[3,4-d]pyrimidine (enhances ATP-binding pocket interactions) .

- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at pyrimidine C-5 to improve binding affinity. Test via molecular docking (AutoDock Vina) against kinase homology models .

- Piperazine flexibility : Compare activity of rigid (e.g., tert-butyl carboxylate) vs. flexible (ethyl carboxylate) derivatives to assess conformational effects on target engagement .

Q. What experimental strategies resolve contradictions in reported bioactivity data for piperazine-pyrimidine derivatives?

- Methodological Answer :

- Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based assays to rule out assay-specific artifacts .

- Metabolite profiling : Use LC-MS to identify active metabolites in cell lysates that may contribute to off-target effects.

- Crystallographic analysis : Co-crystallize the compound with target kinases (e.g., PDB deposition) to confirm binding modes and resolve discrepancies in SAR .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use QikProp or SwissADME to optimize logP (target 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration.

- Free-energy perturbation (FEP) : Simulate binding energy changes upon substituent modifications (e.g., methyl vs. trifluoromethyl groups) .

- MD simulations : Analyze stability of ligand-kinase complexes (GROMACS) over 100 ns to prioritize derivatives with low RMSD fluctuations .

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?

- Methodological Answer :

- Crystal growth : Use solvent vapor diffusion (e.g., methanol/dichloromethane) to obtain diffraction-quality crystals.

- Data collection : Collect high-resolution (<1.2 Å) data at synchrotron facilities (e.g., Diamond Light Source).

- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Use Olex2 for visualization and validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.